(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid
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Overview
Description
(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid typically involves multiple steps. One common method includes the protection of the benzoic acid group followed by the introduction of the dioxolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid: The racemic mixture containing both enantiomers.
Uniqueness
(S)-2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C14H16O6 |
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Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
PCLHPOXWGFYRRM-SECBINFHSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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